molecular formula C10H18O2 B117618 (R,R)-(+)-1,2,9,10-Diepoxydecane CAS No. 144741-95-7

(R,R)-(+)-1,2,9,10-Diepoxydecane

Cat. No. B117618
M. Wt: 170.25 g/mol
InChI Key: CFHWRTNORXTUDE-NXEZZACHSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.). It may also include information on its discovery or synthesis.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, the yield, and the properties of the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties could include reactivity, acidity or basicity, and redox potential.


Scientific Research Applications

DNA Cross-Linking

(R,R)-(+)-1,2,9,10-Diepoxydecane, as a part of the 1,2,3,4-diepoxybutane (DEB) family, is notable for its role in DNA cross-linking. DEB is known to form DNA-DNA and DNA-protein cross-links. Studies have revealed that DEB's stereochemistry significantly impacts its ability to form these cross-links, with each stereoisomer exhibiting unique propensities for interstrand and intrastrand cross-linking. These findings are crucial for understanding the structural basis of DEB stereoisomers' distinct biological activities (Park et al., 2005).

Mutagenesis Studies

Further research on DEB stereoisomers, including the R,R variant, has been conducted to understand their mutagenic effects on the supF gene. The studies suggest that the stereochemistry of DEB isomers influences their mutagenic potential, with each isomer inducing different types of mutations. This research is significant in elucidating the relationship between the molecular structure of DEB stereoisomers and their biological effects (Kim et al., 2007).

Structural Characterization

Investigations into the molecular structure of DEB isomers, including the d,l isomer, have been conducted using techniques like electron diffraction. These studies provide insights into the bond lengths and angles of the isomers, which are fundamental for understanding their chemical reactivity and biological effects (Smith & Kohl, 1972).

Cytotoxic Properties

Research into sesquiterpene lactones isolated from certain plants has revealed the presence of compounds structurally similar to DEB isomers. These studies are significant for their exploration of the cytotoxic properties of these compounds, offering potential insights into the therapeutic applications of similar structures (Dusmatova et al., 2019).

Enzyme Immobilization

In the field of biotechnology, derivatives of DEB have been utilized for enzyme immobilization, particularly in the context of beverage technology. The immobilization of enzymes like alpha-L-rhamnopyranosidase using DEB derivatives has been researched for enhancing the aroma of wines and other beverages (Spagna et al., 2001).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.


Future Directions

This involves discussing potential future research directions. For a new compound, this could involve finding new applications, improving the synthesis method, or studying new reactions.


properties

IUPAC Name

(2R)-2-[6-[(2R)-oxiran-2-yl]hexyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHWRTNORXTUDE-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCCCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)CCCCCC[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583814
Record name (2R,2'R)-2,2'-(Hexane-1,6-diyl)bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-(+)-1,2,9,10-Diepoxydecane

CAS RN

144741-95-7
Record name (2R,2'R)-2,2'-(Hexane-1,6-diyl)bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BH Landis, JK McLaughlin, R Heeren… - Industrial …, 2006 - Wiley Online Library
● Since the ketone has only a very low solubility in the aqueous phase, it is added as an ethanol slurry to the bioreactor. By this method no formal sterilization is possible. Heat …
Number of citations: 3 onlinelibrary.wiley.com

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